An In-depth Technical Guide to the Chemical Properties of D-6-Oxo-pipecolinic Acid
An In-depth Technical Guide to the Chemical Properties of D-6-Oxo-pipecolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological significance, and analytical methodologies related to D-6-Oxo-pipecolinic acid. This molecule is of significant interest as a key biomarker in the diagnosis and monitoring of pyridoxine-dependent epilepsy, an inborn error of lysine (B10760008) metabolism.
Chemical and Physical Properties
D-6-Oxo-pipecolinic acid, also known by its IUPAC name (2R)-6-oxopiperidine-2-carboxylic acid, is the D-enantiomer of 6-oxo-pipecolinic acid.[1][2][3] It is a cyclic alpha-keto acid and a delta-lactam.[4] Its core structure consists of a piperidine (B6355638) ring with a ketone at position 6 and a carboxylic acid at the chiral center, position 2.
Quantitative Data Summary
The following table summarizes the known and predicted physicochemical properties of D-6-Oxo-pipecolinic acid.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-6-oxopiperidine-2-carboxylic acid | [2] |
| CAS Number | 72002-30-3 | [1][2][5][6] |
| Molecular Formula | C₆H₉NO₃ | [5][6][7] |
| Molecular Weight | 143.14 g/mol | [4][5][6][7] |
| Appearance | White to light brown crystalline solid | [2] |
| Melting Point | 101-105 °C | [2] |
| Boiling Point | 437.0 ± 38.0 °C (Predicted) | [2] |
| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.59 ± 0.20 (Predicted) | [2] |
| Solubility | DMF: 30 mg/mL | [2] |
| DMSO: 30 mg/mL | [2] | |
| Ethanol (B145695): 30 mg/mL | [2] | |
| PBS (pH 7.2): 10 mg/mL | [2] | |
| InChI Key | FZXCPFJMYOQZCA-UHFFFAOYSA-N (racemate) | [4][8] |
Biological Significance and Signaling Pathway
D-6-Oxo-pipecolinic acid is a critical biomarker for pyridoxine-dependent epilepsy (PDE), a condition caused by mutations in the ALDH7A1 gene. This gene encodes the enzyme α-aminoadipic semialdehyde (AASA) dehydrogenase, which is essential for the degradation of lysine.[8]
In individuals with ALDH7A1 deficiency, the catalytic pathway is blocked, leading to the accumulation of AASA and its cyclic tautomer, Δ1-piperideine-6-carboxylate (P6C).[5] These upstream metabolites are then converted to other downstream products, including 6-hydroxy-pipecolate (6-OH-PIP), which is subsequently oxidized to form 6-oxo-pipecolinic acid. Due to its superior stability compared to AASA and P6C, 6-oxo-pipecolinic acid is considered a more reliable biomarker for disease monitoring.[9] It accumulates in clinically accessible matrices such as urine, plasma, and cerebrospinal fluid (CSF).
Chemical Reactivity and Stability
D-6-Oxo-pipecolinic acid contains three primary functional groups that dictate its reactivity: a carboxylic acid, a cyclic secondary amide (lactam), and a ketone.
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amide formation, and salt formation. Its predicted pKa of ~3.59 suggests it is a moderately strong organic acid.[2]
-
Lactam: The delta-lactam ring is relatively stable but can be hydrolyzed under strong acidic or basic conditions to yield the corresponding open-chain amino acid, α-aminoadipic acid.
-
Ketone: The ketone carbonyl is susceptible to nucleophilic attack. The alpha-protons are acidic and can be removed by a base to form an enolate, which can then participate in various reactions (e.g., alkylation, condensation). The cyclic nature of the ketone may induce ring strain, potentially increasing its reactivity compared to analogous linear ketones.[10]
-
Stability: D-6-Oxo-pipecolinic acid is significantly more stable at room temperature in biological samples than AASA and P6C, which degrade rapidly. This stability is a key attribute for its use as a clinical biomarker.
Spectroscopic and Analytical Data
While detailed, publicly available experimental spectra for the pure D-isomer are limited, data can be inferred from studies on the racemate and related compounds. Analysis is typically performed using mass spectrometry-based methods.
-
Mass Spectrometry (MS): In LC-MS/MS analysis, 6-oxo-pipecolic acid is typically detected in positive ion mode. The specific mass transitions used for quantification in Multiple Reaction Monitoring (MRM) would be determined during method development, but are based on its molecular weight of 143.14 Da.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR spectra are available in chemical databases. Experimental NMR has been used to confirm the purity of synthesized deuterated standards, indicating that characteristic signals for the piperidine ring protons and carbons can be resolved. For the closely related parent compound, L-pipecolic acid, distinct proton signals for the piperidine ring are observed between approximately 1.6 and 3.6 ppm in H₂O.[13]
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the synthesis of an analytical standard and the quantification of 6-oxo-pipecolinic acid in biological samples.
Synthesis of Deuterated Internal Standard (d₃-6-Oxo-pipecolic acid)
This protocol is adapted from the synthesis of a stable isotope-labeled internal standard used for quantitative LC-MS/MS analysis.
Objective: To synthesize d₃-6-oxo-pipecolic acid from d₃-α-aminoadipic acid (d₃-AAA) for use as an internal standard.
Materials:
-
d₃-α-aminoadipic acid (d₃-AAA)
-
20% mono-deuteroacetic acid (CH₃COOD) in D₂O
-
Deuterated ethanol (CH₃CH₂OD)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator and high-vacuum line
Procedure:
-
Combine 40 mg (0.24 mmol) of d₃-AAA with 1.0 mL of 20% CH₃COOD in D₂O in a round-bottom flask.
-
Reflux the mixture at 108 °C for 3.5 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting residue under a high vacuum for 1 hour.
-
Add 10 mL of deuterated ethanol, stir the mixture to dissolve the product and precipitate any unreacted starting material.
-
Filter the solution. Repeat the ethanol wash and filtration step.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dry the final product, d₃-6-oxo-pipecolic acid, under a high vacuum for 4 hours.
-
Confirm purity and identity using NMR and LC-MS/MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the quantification of 6-oxo-pipecolinic acid in urine.[11]
Objective: To accurately measure the concentration of 6-oxo-pipecolinic acid in urine samples using a stable isotope dilution method.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. D-6-OXO-PIPECOLINIC ACID | 72002-30-3 [chemicalbook.com]
- 3. 6-Oxo-piperidine-2-carboxylicacid | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. familiasga.com [familiasga.com]
- 9. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. ContaminantDB: 1H NMR Spectrum (CHEM022801) [contaminantdb.ca]
